![molecular formula C18H19ClN2O B14140610 4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide CAS No. 88961-02-8](/img/structure/B14140610.png)
4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, plastics, and agriculture. This particular compound is notable for its unique structure, which includes an aziridine ring and a chlorophenyl group, making it a subject of interest in synthetic chemistry and medicinal research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide typically involves the reaction of 3-chlorophenyl aziridine with a benzamide derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include Lewis acids and bases to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing advanced techniques such as ultrasonic irradiation and the use of solid acid catalysts .
Análisis De Reacciones Químicas
Types of Reactions
4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aziridine ring and chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of 4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide involves its interaction with specific molecular targets. The aziridine ring is known to react with nucleophiles, which can lead to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: A compound with a similar structure, used as an antidepressant.
Chlorpheniramine: An antihistamine with a chlorophenyl group.
Aziridine derivatives: Various aziridine-containing compounds used in synthetic chemistry.
Uniqueness
4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide is unique due to its combination of an aziridine ring and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
88961-02-8 |
|---|---|
Fórmula molecular |
C18H19ClN2O |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
4-[3-[2-(3-chlorophenyl)aziridin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O/c19-16-5-1-4-15(11-16)17-12-21(17)10-2-3-13-6-8-14(9-7-13)18(20)22/h1,4-9,11,17H,2-3,10,12H2,(H2,20,22) |
Clave InChI |
UUPASTGTIQCCCM-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1CCCC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


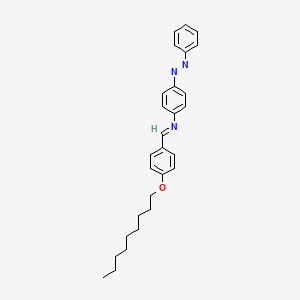

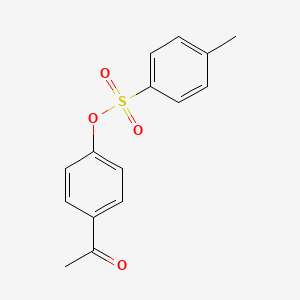
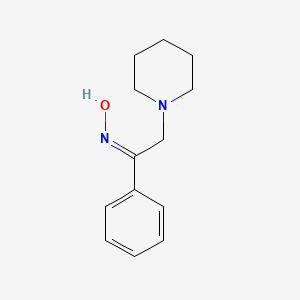
![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
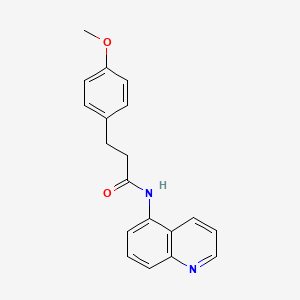
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
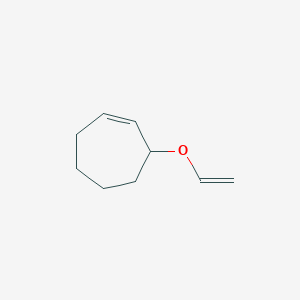
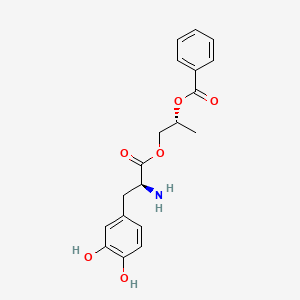
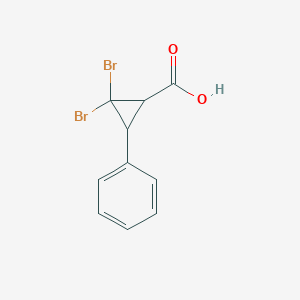
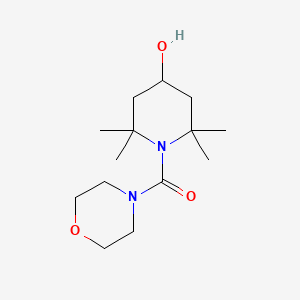
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)
